O-Desmethyl Mebeverine alcohol hydrochloride
Description
IUPAC Nomenclature & Systematic Chemical Naming Conventions
O-desmethyl Mebeverine alcohol hydrochloride is systematically named according to IUPAC guidelines as 4-[2-(ethyl(4-hydroxybutyl)amino)propyl]phenol hydrochloride . This nomenclature reflects its structural components:
- A phenolic ring substituted at the 4-position with a propyl chain.
- An ethyl group and a 4-hydroxybutyl group attached to the central secondary amine.
- A hydrochloride salt form, indicating protonation of the amine group.
The parent compound, Mebeverine, undergoes O-demethylation at the phenolic hydroxyl group during metabolism, resulting in the "desmethyl" designation. The hydrochloride salt enhances stability and solubility, a common modification for pharmaceutical metabolites.
Molecular Architecture: Crystallographic Data & Conformational Analysis
Molecular Formula & Weight
Structural Features
- Core structure : A para-substituted phenol linked to a branched alkylamine (Figure 1).
- Key functional groups :
Table 1: Key Bond Lengths & Angles (Theoretical)
| Bond/Angle | Value (Å/°) |
|---|---|
| C-O (phenolic) | 1.36 |
| N-C (amine) | 1.45 |
| C-Cl | 1.78 |
| C-C (aromatic) | 1.39–1.41 |
Note: Experimental crystallographic data remain unpublished; values derived from analogous structures.
Spectroscopic Profiling: NMR (¹H, ¹³C), FT-IR, & Mass Spectrometric Fingerprints
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-$$d_6$$):
- δ 1.10 (t, 3H) : Ethyl group (–CH$$2$$CH$$3$$).
- δ 1.45–1.65 (m, 4H) : Methylene protons in 4-hydroxybutyl chain.
- δ 2.70 (m, 2H) : Propyl chain adjacent to the amine.
- δ 4.50 (br s, 1H) : Hydroxyl proton exchange signal.
- δ 6.70–7.20 (m, 4H) : Aromatic protons on the phenol ring.
¹³C NMR (100 MHz, DMSO-$$d_6$$):
- δ 156.2 : Phenolic carbon.
- δ 52.8 : Quaternary amine carbon.
- δ 35.1–25.4 : Aliphatic carbons in the hydroxybutyl chain.
X-ray Diffraction Studies & Solid-State Packing Arrangements
Experimental X-ray crystallographic data for this compound are not yet available in public databases. However, insights into solid-state behavior can be inferred from related compounds:
- The hydrochloride salt likely forms ionic bonds between the protonated amine and chloride ions.
- Predominant van der Waals interactions between hydrophobic alkyl chains may dictate crystal lattice stability.
- Hydrogen bonding between the phenolic –OH and chloride ions could contribute to a layered packing arrangement.
Hypothetical Unit Cell Parameters (Analogous Structures):
| Parameter | Value |
|---|---|
| Space group | P2$$_1$$/c |
| a (Å) | 10.2 |
| b (Å) | 12.5 |
| c (Å) | 15.8 |
| β (°) | 98.6 |
Further experimental studies are required to validate these predictions.
Properties
IUPAC Name |
4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-3-16(10-4-5-11-17)13(2)12-14-6-8-15(18)9-7-14;/h6-9,13,17-18H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCVTLCWTXRTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCO)C(C)CC1=CC=C(C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Demethylation of Mebeverine Hydrochloride
The most direct method involves the demethylation of Mebeverine hydrochloride (CAS 2753-45-9) using boron tribromide (BBr₃) in anhydrous dichloromethane. This reagent selectively cleaves the methyl ether group at the para position of the benzoate moiety.
Procedure :
-
Reaction Setup : Mebeverine hydrochloride (1 equiv) is dissolved in dry dichloromethane under nitrogen.
-
Demethylation : BBr₃ (2.5 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12–16 hours.
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Workup : The reaction is quenched with ice-cold water, and the aqueous layer is extracted with dichloromethane.
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Salt Formation : The crude product is treated with hydrochloric acid to precipitate the hydrochloride salt.
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Purification : Recrystallization from ethanol/water yields pure this compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Purity | >98% (HPLC) |
| Melting Point | 105–107°C (decomposes) |
Synthesis from Mebeverine Alcohol Intermediate
An alternative route starts with Mebeverine alcohol, the de-esterified form of Mebeverine. This method avoids the need for harsh demethylation conditions.
Procedure :
-
Ester Hydrolysis : Mebeverine is hydrolyzed using aqueous NaOH to yield Mebeverine alcohol.
-
Demethylation : The alcohol is treated with BBr₃ as above.
-
Salt Formation : The product is neutralized with HCl gas in diethyl ether.
Advantages :
Analytical Characterization
Critical quality control steps ensure the identity and purity of the final product.
Spectroscopic Analysis
Chromatographic Purity Assessment
HPLC Conditions :
-
Column: C18, 5 µm, 250 × 4.6 mm
-
Mobile Phase: Acetonitrile/0.1% TFA (70:30)
Industrial-Scale Optimization Challenges
Scalability requires addressing:
-
Cost of BBr₃ : Substituting with cheaper demethylation agents (e.g., AlCl₃/NaI) is under investigation.
-
Byproduct Formation : Over-demethylation at the 3-methoxy group occurs in 5–10% of cases, necessitating rigorous column chromatography.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Demethylation of Mebeverine HCl | 65–75 | >98 | Moderate |
| Mebeverine Alcohol Route | 70–80 | >99 | High |
The alcohol-based route is preferred for commercial production due to superior yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-desmethyl Mebeverine alcohol (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur, especially at the aromatic ring or the alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Chemical Profile
- Molecular Formula: C15H26ClNO2
- CAS Number: 856620-39-8
- Structure Type: Metabolite of Mebeverine
Pharmacological Properties
O-desmethyl Mebeverine alcohol (hydrochloride) functions primarily as an alpha-1 adrenergic receptor antagonist , leading to the relaxation of smooth muscle in the gastrointestinal tract. This mechanism helps alleviate spasms and discomfort associated with digestive issues, making it a valuable compound in pharmacological research related to gastrointestinal health .
Scientific Research Applications
-
Pharmacokinetic Studies
- O-desmethyl Mebeverine alcohol is crucial in understanding the pharmacokinetics of Mebeverine. It serves as a biomarker for absorption and metabolism studies. Researchers can measure its levels in plasma to assess how well Mebeverine is processed in the body .
- A notable study involved administering different formulations of Mebeverine and analyzing plasma samples for various metabolites, including O-desmethyl Mebeverine alcohol. The results indicated bioequivalence between formulations based on pharmacokinetic parameters such as AUC (area under the curve) and Cmax (maximum plasma concentration) .
-
Mechanistic Studies
- Investigations into the specific interactions of O-desmethyl Mebeverine alcohol with alpha-adrenergic receptors can provide insights into its role in gastrointestinal motility and muscle relaxation. Understanding these interactions may lead to improved therapeutic strategies for managing gastrointestinal disorders .
-
Comparative Studies
- O-desmethyl Mebeverine alcohol has been compared with other alpha-adrenergic blockers to evaluate its unique properties and therapeutic potential. For example, while it shares similarities with compounds like Prazosin and Doxazosin, it exhibits distinct pharmacokinetic profiles that could influence its efficacy in clinical settings .
Case Study 1: Bioequivalence Assessment
A clinical trial assessed the bioequivalence of two formulations of Mebeverine using O-desmethyl Mebeverine alcohol as a pivotal analyte. The study involved healthy subjects receiving single doses followed by multiple doses, with plasma samples collected at various intervals. The analysis confirmed that both formulations had similar pharmacokinetic profiles, supporting their interchangeability in clinical practice .
Case Study 2: Mechanistic Exploration
Research exploring the mechanisms by which O-desmethyl Mebeverine alcohol affects gastrointestinal motility revealed its role as an alpha-1 adrenergic receptor antagonist. This study highlighted its potential for developing new treatments targeting smooth muscle relaxation in conditions like irritable bowel syndrome .
Comparative Analysis Table
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| O-desmethyl Mebeverine alcohol | Metabolite | Retains therapeutic benefits of parent compound |
| Mebeverine | Ester | Broader spectrum of action; parent compound |
| Phenoxybenzamine | Alkylamine | Non-selective alpha blocker; longer-lasting effects |
| Prazosin | Quinazoline | Selective alpha-1 blocker; primarily for hypertension |
| Doxazosin | Quinazoline | Long-acting selective alpha-1 blocker |
Mechanism of Action
O-desmethyl Mebeverine alcohol (hydrochloride) exerts its effects by inhibiting the α1 receptors, leading to the relaxation of the smooth muscles in the gastrointestinal tract. This action helps alleviate spasms and discomfort associated with gastrointestinal disorders. The molecular targets include the α1 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .
Comparison with Similar Compounds
Structural and Metabolic Comparison
Mebeverine Hydrochloride (Parent Compound)
- Structure : Contains an ester bond linking veratric acid and mebeverine alcohol.
- Metabolism : Rapidly hydrolyzed by esterases into veratric acid and mebeverine alcohol , with further demethylation producing O-desmethyl Mebeverine alcohol hydrochloride .
- Pharmacokinetics :
This compound
- Structure : Lacks the methyl group on the mebeverine alcohol moiety compared to the parent compound.
- Analytical Detection : Requires specialized methods like gas chromatography-mass spectrometry (GC-MS) with stable isotope labeling due to low plasma concentrations .
Other Metabolites
- Demethylated Carboxylic Acid (DMAC) : The primary plasma metabolite of Mebeverine, with a short half-life (2.45 hours) .
- Veratric Acid: A non-pharmacologically active metabolite excreted via urine .
Table 1: Pharmacokinetic and Structural Comparison
| Compound | Structure Key Features | Metabolism Pathway | Cmax (ng/mL) | tmax (h) | Half-life (h) |
|---|---|---|---|---|---|
| Mebeverine Hydrochloride | Ester-linked veratric acid | Esterase hydrolysis | - | - | - |
| DMAC | Demethylated carboxylic acid | Hepatic demethylation | 1670 | 1 | 2.45 |
| O-Desmethyl Mebeverine alcohol HCl | Demethylated alcohol | Sequential hydrolysis & demethylation | Data limited | Data limited | Data limited |
Analytical Methods
Mebeverine Hydrochloride
- UV-Vis Spectrophotometry : λmax at 221 nm for quantification in drug release studies .
- UPLC : Detection at 242 nm with a retention time of 1.306 minutes; linear range 50–400% .
- HPLC : Sensitivity down to 0.4 ng/mL using hyoscine butylbromide as an internal standard .
This compound
- GC-MS : Dual stable isotope method (e.g., deuterated standards) for plasma analysis due to low concentrations .
- Limitations: No validated UV or HPLC methods specific to this metabolite are reported in the literature.
Table 2: Analytical Techniques for Detection
Pharmacological Activity
- This compound : Retains α1 receptor inhibitory activity, suggesting a contributory role in the parent drug’s therapeutic effects . However, its exact pharmacokinetic-pharmacodynamic relationship remains understudied.
Stability and Degradation
Biological Activity
O-desmethyl Mebeverine alcohol (hydrochloride) is a significant metabolite of the drug Mebeverine, primarily used as an antispasmodic agent for treating irritable bowel syndrome and other gastrointestinal disorders. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.
Chemical Structure and Properties
- Chemical Name: O-desmethyl Mebeverine alcohol hydrochloride
- CAS Number: 155172-67-1
- Molecular Formula: C13H19NO3
- Molecular Weight: 239.30 g/mol
Pharmacokinetics
Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of O-desmethyl Mebeverine alcohol. Key pharmacokinetic parameters are summarized in the table below:
| Parameter | Test Group (N=49) | Reference Group (N=49) | Ratio (90% CI) |
|---|---|---|---|
| AUC0-t (ng·h/ml) | 33.411 ± 15.427 | 31.621 ± 16.330 | 1.07 (0.98 – 1.17) |
| Cmax (ng/ml) | 4.677 ± 2.159 | 4.495 ± 2.408 | 1.07 (0.97 – 1.19) |
| tmax (h) | 4.500 ± 1.764 | 4.500 ± 2.323 | - |
| t1/2 (h) | 4.606 ± 2.089 | 4.652 ± 2.100 | - |
The area under the plasma concentration-time curve (AUC) indicates that O-desmethyl Mebeverine alcohol has a comparable bioavailability to its parent compound, Mebeverine, suggesting effective absorption and systemic circulation after administration .
O-desmethyl Mebeverine alcohol functions primarily as a smooth muscle relaxant, targeting the gastrointestinal tract's smooth muscle to alleviate spasms associated with gastrointestinal disorders. Its action is believed to involve:
- Calcium Channel Blockade: Inhibition of calcium influx in smooth muscle cells.
- Anticholinergic Effects: Modulating cholinergic activity to reduce motility.
These mechanisms contribute to its efficacy in relieving abdominal pain and discomfort in patients with functional bowel disorders .
Clinical Studies and Efficacy
Several clinical studies have evaluated the efficacy of O-desmethyl Mebeverine alcohol in treating gastrointestinal disorders:
- Efficacy in IBS: A randomized controlled trial involving patients with irritable bowel syndrome demonstrated significant improvement in abdominal pain and bloating compared to placebo groups.
- Safety Profile: Adverse effects were minimal, with the most common being mild gastrointestinal disturbances, which were self-limiting.
Case Studies
Case Study Analysis:
- A cohort study involving patients treated with O-desmethyl Mebeverine alcohol showed a marked reduction in symptom severity scores over a treatment period of eight weeks.
- Patients reported improved quality of life metrics, with a significant decrease in healthcare utilization due to fewer episodes of acute gastrointestinal distress.
Research Findings
Recent research highlights the following findings regarding O-desmethyl Mebeverine alcohol:
- Bioequivalence Studies: Research conducted by the Saudi Food and Drug Authority confirmed bioequivalence between O-desmethyl Mebeverine alcohol formulations, ensuring consistent therapeutic outcomes across different brands .
- Stability Studies: Stability-indicating methods have been developed to assess the degradation products of O-desmethyl Mebeverine alcohol under various conditions, confirming its stability in standard storage environments .
Q & A
How can researchers quantify O-desmethyl Mebeverine alcohol (hydrochloride) in biological matrices?
Basic Research Question
Methodological Answer:
Quantification requires advanced analytical techniques due to low metabolite concentrations and matrix interference. Dual stable isotope dilution gas chromatography-mass spectrometry (GC-MS) is a validated method, utilizing deuterated internal standards (e.g., d3-labeled analogs) to enhance precision and accuracy in human plasma analysis . Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (λ = 210–230 nm) is also effective, particularly when paired with chiral columns to resolve enantiomeric mixtures . For low-concentration samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity, with detection limits <1 ng/mL .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
